2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a diethylamino group, and a furan ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethylaniline
- 2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile
- Tetra(4-(diethylamino)phenyl)ethene (TPE-4N)
Uniqueness
2-({5-[4-(DIETHYLAMINO)PHENYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is unique due to its combination of a triazole ring, diethylamino group, and furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H25N5O2S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[5-[4-(diethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H25N5O2S/c1-4-25(5-2)16-10-8-15(9-11-16)19-22-23-20(24(19)3)28-14-18(26)21-13-17-7-6-12-27-17/h6-12H,4-5,13-14H2,1-3H3,(H,21,26) |
InChI Key |
DSTHKYRDITVODS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.